molecular formula C25H18Cl2N4O3 B15035874 (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B15035874
M. Wt: 493.3 g/mol
InChI Key: VQEWOPFHAZMHRE-FOWTUZBSSA-N
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Description

(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the pyrazole ring: This can be done through the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step involves coupling the furan and pyrazole derivatives under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide: shares similarities with other compounds containing furan, pyrazole, and cyano groups.

    Other similar compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18Cl2N4O3

Molecular Weight

493.3 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C25H18Cl2N4O3/c1-15-23(25(33)31(30(15)2)18-6-4-3-5-7-18)29-24(32)16(14-28)12-19-9-11-22(34-19)20-10-8-17(26)13-21(20)27/h3-13H,1-2H3,(H,29,32)/b16-12+

InChI Key

VQEWOPFHAZMHRE-FOWTUZBSSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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